molecular formula C22H29N5O2S B5530455 N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide

N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide

Cat. No. B5530455
M. Wt: 427.6 g/mol
InChI Key: VHSNEFAPIRVJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound falls within the category of benzimidazole derivatives known for their potential in various therapeutic areas due to their significant biological activities. The structure and functionality of the molecule suggest its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, typically involves the construction of the benzimidazole core followed by various functionalization steps. For instance, one approach might involve nucleophilic substitution reactions to introduce the sulfonyl and piperazinyl groups, crucial for the compound's biological activity (Abdellatif, Moawad, & Knaus, 2014)[^1^].

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their interaction with biological targets. Studies on similar molecules have shown that the presence of a sulfonyl group and a piperazinyl moiety can significantly affect the compound's binding affinity and selectivity towards specific receptors (Jacobs, Chan, & O'Connor, 2013)[^2^].

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which is pivotal for introducing different substituents that modulate the compound's biological activity. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents, affecting the molecule's overall properties and activity (Sawant-Basak et al., 2018)[^3^].

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure. For instance, the sulfonyl group might enhance solubility in aqueous media, which is beneficial for biological applications. The crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, impacting its physical properties (Naveen et al., 2007)[^4^].

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are crucial for understanding the compound's behavior in biological systems. The presence of a piperazinyl group could impart basic properties, affecting the compound's interaction with biological targets and its metabolic stability (Ghorbani‐Vaghei & Veisi, 2010)[^5^].

  • Abdellatif, K. R. A., Moawad, A., & Knaus, E. E. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5015-5021. Access here.
  • Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Acta Crystallographica Section C, 69(Pt 11), 1397-1401. Access here.
  • Sawant-Basak, A., et al. (2018). Metabolism of a 5HT6 Antagonist. Drug Metabolism and Disposition, 46, 934-942. Access here.
  • Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474, 67-76. Access here.
  • Ghorbani‐Vaghei, R., & Veisi, H. (2010). The application of poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide. Molecular Diversity, 14, 249-256. Access here.

properties

IUPAC Name

N-[1-methyl-2-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzimidazol-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-17-4-7-19(8-5-17)27-14-12-26(13-15-27)11-10-22-23-20-16-18(24-30(3,28)29)6-9-21(20)25(22)2/h4-9,16,24H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSNEFAPIRVJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=C(N3C)C=CC(=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-{2-[4-(4-methylphenyl)piperazin-1-yl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.